4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-fluorobenzoate is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown potential as a tool for studying biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-fluorobenzoate is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways involved in cancer growth, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-fluorobenzoate has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. Additionally, this compound has been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-fluorobenzoate in lab experiments is its potential as a tool for studying various biochemical and physiological effects. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research related to 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-fluorobenzoate. One direction is to further investigate its mechanism of action and how it affects various signaling pathways involved in cancer growth, inflammation, and neurological disorders. Additionally, studies could explore the potential of this compound as a therapeutic agent for these conditions. Further research could also investigate the potential for this compound to interact with other drugs and its potential side effects.
Conclusion:
In conclusion, 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-fluorobenzoate is a chemical compound that has shown potential as a tool for studying various biochemical and physiological effects. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent for cancer, inflammation, and neurological disorders.
Synthesemethoden
The synthesis of 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-fluorobenzoate can be achieved through various methods. One such method involves the reaction of 4-bromoaniline, ethyl chloroformate, and sodium azide in the presence of copper(I) iodide to form 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol. This is then reacted with 2-butyn-1-ol and 2-fluorobenzoic acid in the presence of triethylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-fluorobenzoate has shown potential as a tool for studying various biochemical and physiological effects. It has been used in research related to cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have neuroprotective effects.
Eigenschaften
Produktname |
4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-fluorobenzoate |
---|---|
Molekularformel |
C19H12BrFN2O3S |
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
4-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 2-fluorobenzoate |
InChI |
InChI=1S/C19H12BrFN2O3S/c20-14-9-7-13(8-10-14)17-22-23-19(26-17)27-12-4-3-11-25-18(24)15-5-1-2-6-16(15)21/h1-2,5-10H,11-12H2 |
InChI-Schlüssel |
FPZRNWZQSVYLFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCC#CCSC2=NN=C(O2)C3=CC=C(C=C3)Br)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OCC#CCSC2=NN=C(O2)C3=CC=C(C=C3)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.